2-(chloromethyl)-5-fluoro-1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole hydrochloride
Overview
Description
2-(chloromethyl)-5-fluoro-1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole hydrochloride is a useful research compound. Its molecular formula is C10H8Cl2F4N2 and its molecular weight is 303.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for the introduction of fluorinated side chains into more complex molecules, which is particularly useful in the development of pharmaceuticals and agrochemicals where fluorination can enhance biological activity and stability .
Pharmaceuticals
In pharmaceutical research, this compound can be utilized to synthesize fluorinated analogs of therapeutic agents. Fluorine atoms can significantly alter the metabolic stability, lipophilicity, and bioavailability of pharmaceuticals, making this compound an essential tool in drug design and development .
Agrochemicals
The introduction of fluorine atoms into agrochemical compounds can improve their efficacy and environmental stability. As such, this compound is used to create more potent and longer-lasting pesticides and herbicides, contributing to more sustainable agricultural practices .
Dyestuff Industry
Fluorinated compounds often display unique and desirable properties in the formulation of dyes and pigments. This compound’s ability to introduce fluorine atoms into dye molecules can lead to the development of new colorants with improved fastness and brightness .
Material Science
In material science, the compound can be used to modify surface properties of materials, such as hydrophobicity or resistance to degradation. This is particularly relevant in the creation of advanced coatings and polymers .
Solvent Systems
Due to its fluorinated nature, this compound can act as a solvent or a co-solvent for highly specialized applications, particularly in the dissolution and handling of other fluorinated substances .
Catalysis
In catalytic processes, fluorinated compounds can be used to influence reaction pathways and improve selectivity and yield. This compound may find applications in the development of new catalytic systems that require the unique electronic effects of fluorine .
Analytical Chemistry
As a standard or reagent, this compound can be employed in analytical techniques to quantify or detect the presence of other substances. Its distinct chemical signature allows for high specificity and sensitivity in various analytical methods .
properties
IUPAC Name |
2-(chloromethyl)-5-fluoro-1-(2,2,2-trifluoroethyl)benzimidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF4N2.ClH/c11-4-9-16-7-3-6(12)1-2-8(7)17(9)5-10(13,14)15;/h1-3H,4-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLOWZJKHJFHRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(N2CC(F)(F)F)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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